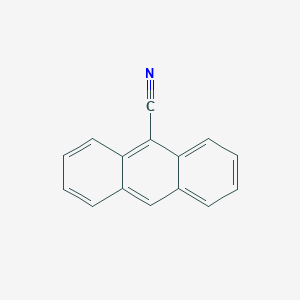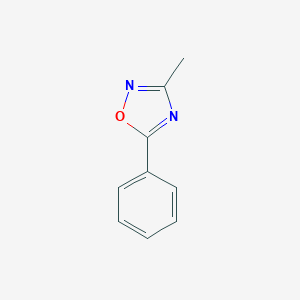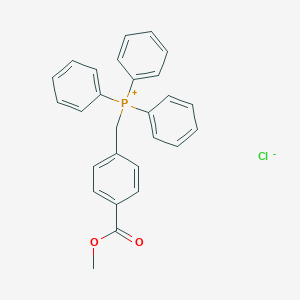
Toluene-d3
Overview
Description
Toluene-d3, also known as trideuteriomethylbenzene or Methyl-d3-benzene, is a non-standard isotope with the molecular formula C7H5D3 . It has a molecular weight of 95.16 g/mol .
Molecular Structure Analysis
Toluene-d3 has a simple structure with seven heavy atoms . Its InChI (IUPAC International Chemical Identifier) is InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is CC1=CC=CC=C1 . The Isomeric SMILES representation is [2H]C([2H])([2H])C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
Toluene-d3 has a density of 0.9±0.1 g/cm3, a boiling point of 110.6±3.0 °C at 760 mmHg, and a vapor pressure of 27.7±0.1 mmHg at 25°C . It has a flashpoint of 4.4±0.0 °C and an index of refraction of 1.500 . It has no hydrogen bond acceptors or donors and no freely rotating bonds .
Scientific Research Applications
Catalytic Oxidation
Toluene-d3 is used in the field of catalytic oxidation . It is one of the pollutants that are dangerous to the environment and human health . Catalytic oxidation is a promising method and effective technology for toluene degradation as it oxidizes it to CO2 and does not deliver other pollutants to the environment . This application is crucial in controlling the emission of toluene .
Production of Industrial Materials
Toluene-d3 is commonly used in the production processes of paint, adhesives, fingernail polish, rubber, and lacquers . It is also used in the synthesis reaction of toluene diisocyanate, benzoic acid, trinitrotoluene (TNT), and benzoyl chloride . These applications play a crucial role in daily human life and industrial development .
Gas Sensing
Toluene-d3 is used in the development of gas sensors . Efficient sensors for toluene detecting are urgently needed to meet people’s growing demands for both environment and personal health . Metal oxide semiconductor (MOS)-based sensors have become brilliant candidates for the detection of toluene because of their superior performance over gas sensing .
Research and Development
Toluene-d3 is used in scientific research and can be found in various research products . It is used in laboratories for experiments and in the development of new technologies .
Safety and Hazards
Exposure to toluene can cause eye and nose irritation, tiredness, confusion, euphoria, dizziness, headache, dilated pupils, tears, anxiety, muscle fatigue, insomnia, nerve damage, inflammation of the skin, and liver and kidney damage . Long-term exposure may lead to tiredness, slow reaction, difficulty sleeping, numbness in the hands or feet, or female reproductive system damage and pregnancy loss .
Mechanism of Action
Target of Action
Toluene-d3, also known as trideuteriomethylbenzene, is a deuterated derivative of toluene It’s likely that its targets are similar to those of toluene, which primarily affects the central nervous system .
Mode of Action
It is hypothesized that toluene-d3, like toluene, may interact with neuronal membranes, affecting ion channels and disrupting normal neuronal function .
Biochemical Pathways
Studies on toluene degradation in bacteria have identified several metabolic routes, including toluene 3-monooxygenase (t3mo), toluene 2-monooxygenase (t2mo), toluene 4-monooxygenase (t4mo), toluene methyl monooxygenase (tol), toluene dioxygenase (tod), meta- and ortho-ring fission pathways . These pathways may also be relevant for toluene-d3.
Pharmacokinetics
It’s likely to be similar to toluene, which is rapidly absorbed through the lungs and distributed throughout the body, with high concentrations found in adipose tissue due to its lipophilic nature . The compound is metabolized primarily in the liver and excreted in the urine .
Result of Action
It’s likely to be similar to toluene, which can cause central nervous system depression, leading to symptoms such as dizziness, headache, and in severe cases, unconsciousness .
Action Environment
The action of toluene-d3 can be influenced by various environmental factors. For instance, the presence of other volatile organic compounds can affect its absorption and distribution. Furthermore, individual factors such as age, health status, and genetic factors can also influence its action, efficacy, and stability .
properties
IUPAC Name |
trideuteriomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920750 | |
| Record name | (~2~H_3_)Methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-d3 | |
CAS RN |
1124-18-1 | |
| Record name | Benzene, methyl-d3- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_3_)Methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1124-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Q & A
Q1: What are the key differences in molecular structure and properties between toluene and toluene-d3?
A: Toluene-d3 (C7H5D3) is chemically identical to toluene (C7H8) with the exception of the methyl group. In toluene-d3, the three hydrogen atoms of the methyl group are replaced with deuterium atoms. This isotopic substitution results in a slightly higher molecular weight for toluene-d3 (95.14 g/mol) compared to toluene (92.14 g/mol). While chemically similar, the mass difference influences certain physical properties and spectroscopic behaviors. For instance, [] nuclear spin-lattice relaxation times and self-diffusion coefficients exhibit distinct temperature dependencies near the critical point for toluene-d3 compared to toluene.
Q2: How does deuteration of the methyl group in toluene affect its intramolecular vibrational redistribution (IVR) dynamics?
A: Research has shown that deuteration significantly impacts IVR lifetimes. [] Toluene exhibits an IVR lifetime of 12 ps, while toluene-d3 shows a slightly longer lifetime of 15 ps. This difference, although small, highlights the role of specific vibrational modes, likely involving the C-D bond, in influencing the energy flow within the molecule. Interestingly, both toluene and toluene-d3 exhibit shorter IVR lifetimes compared to p-fluorotoluene (50 ps), suggesting that doorway states, influenced by the methyl group, play a crucial role in mediating IVR dynamics in toluene and its deuterated counterpart. []
Q3: How is toluene-d3 used to study molecular motions in condensed phases?
A: Toluene-d3 serves as an excellent probe for studying molecular dynamics in liquids and crystals using techniques like deuteron spin-lattice relaxation. [, ] The deuterium nucleus, with its different spin properties compared to hydrogen, offers unique advantages in Nuclear Magnetic Resonance (NMR) experiments. By analyzing the relaxation behavior of the deuterium nuclei in toluene-d3, researchers can gain insights into the rotational and translational motions of the molecule within a specific environment. For example, in α-crystallized toluene-d3, two distinct methyl groups were identified based on their differing deuteron spin-lattice relaxation times, demonstrating the sensitivity of the technique. []
Q4: Can you elaborate on the use of toluene-d3 in cluster chemistry studies?
A: Toluene-d3 plays a crucial role in understanding the fragmentation and chemical reactions within clusters. [, ] In studies involving toluene-water clusters, researchers use toluene-d3 to distinguish fragment ions originating from the toluene molecule. This is particularly useful for identifying fragmentation pathways and understanding the influence of cluster size and excitation energy on these processes. For example, the observation of toluene-d+3(H2O)n−1 fragment ions confirmed the loss of a single H2O molecule as the preferred fragmentation pathway for smaller toluene–d3(H2O)n clusters (n≤3). []
Q5: Are there any applications of toluene-d3 in the study of excited state dynamics?
A: Yes, toluene-d3, alongside toluene, has been instrumental in investigating the vibrational modes and structural changes associated with electronic excitation. [, ] Rotationally resolved fluorescence excitation spectra of toluene and toluene-d3, coupled with computational analyses, provided valuable insights into the structure and dynamics of the methyl group in both the ground (S0) and first electronically excited (S1) states. These studies revealed differences in the barrier heights for methyl group rotation between the two states and highlighted the impact of deuteration on these parameters. [] Furthermore, the use of toluene-d3 in two-colour zero kinetic energy (ZEKE) spectroscopy aided in the assignment of vibrational frequencies and understanding of vibrational couplings in the cationic state (D0+). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

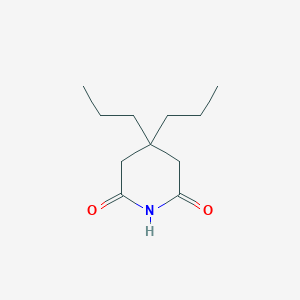

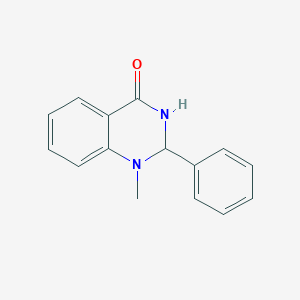
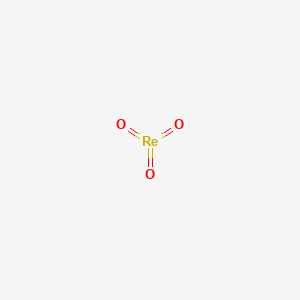
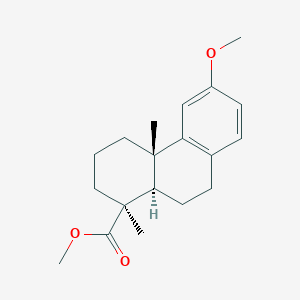
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)


![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
